molecular formula C19H21ClN2O2 B6475272 4-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640964-47-0

4-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6475272
CAS No.: 2640964-47-0
M. Wt: 344.8 g/mol
InChI Key: WEHGLZYCKZIQBM-UHFFFAOYSA-N
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Description

4-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.1291556 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target proteins, potentially altering cellular processes .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Piperidine derivatives are often involved in neurological pathways, potentially acting as ligands for neurotransmitter receptors

Pharmacokinetics

Its molecular weight (which is under 500 da ) and LogP value (which is around 2.50 ) suggest it may have good oral bioavailability, according to Lipinski’s rule of five . Further pharmacokinetic studies are needed to confirm these predictions and to understand the compound’s distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential neurological activity, it could potentially alter neurotransmission or other neural processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could either compete with the compound for its targets or alter the targets themselves, potentially affecting the compound’s efficacy .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-12-21-9-6-18(14)24-13-15-7-10-22(11-8-15)19(23)16-2-4-17(20)5-3-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHGLZYCKZIQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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